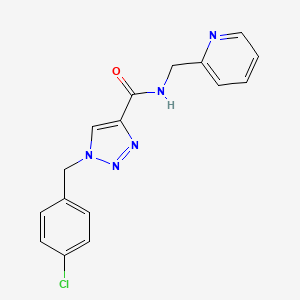![molecular formula C13H20ClNO2 B6100976 [4-(4-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride](/img/structure/B6100976.png)
[4-(4-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride, also known as MMBD, is a chemical compound that belongs to the class of beta-adrenergic agonists. It has been extensively studied for its potential application in the field of scientific research, particularly in the study of cardiovascular diseases and metabolic disorders. In
Wirkmechanismus
[4-(4-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride works by activating beta-adrenergic receptors, which are G protein-coupled receptors located on the surface of cells. When activated, these receptors stimulate the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates a variety of proteins, leading to a cascade of downstream effects that ultimately result in the physiological responses associated with this compound.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including increased heart rate and blood pressure, enhanced glucose uptake and insulin sensitivity, and increased lipolysis. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [4-(4-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride in lab experiments is its high potency and selectivity for beta-adrenergic receptors. This allows researchers to study the effects of beta-adrenergic activation in a more specific and controlled manner. However, one limitation is that this compound is not widely available commercially, and must be synthesized in the lab. This can be time-consuming and expensive, and may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on [4-(4-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride. One area of interest is its potential application in the treatment of type 2 diabetes, as it has been shown to enhance insulin sensitivity and glucose uptake. Another area of interest is its potential use as an anti-inflammatory agent, as it has been shown to have anti-inflammatory properties. Additionally, further research is needed to fully understand the mechanisms of action of this compound, and to identify any potential side effects or limitations of its use.
Synthesemethoden
[4-(4-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride can be synthesized using a variety of methods, including the reaction of 4-(4-methoxyphenoxy)but-2-en-1-ol with dimethylamine hydrochloride in the presence of a base such as potassium carbonate. The resulting product is then purified using chromatography techniques to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
[4-(4-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride has been shown to have potential application in the study of cardiovascular diseases and metabolic disorders. In particular, it has been studied for its ability to activate beta-adrenergic receptors, which are involved in regulating heart rate and blood pressure. This compound has also been shown to increase glucose uptake and enhance insulin sensitivity, making it a potential candidate for the treatment of type 2 diabetes.
Eigenschaften
IUPAC Name |
(E)-4-(4-methoxyphenoxy)-N,N-dimethylbut-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-14(2)10-4-5-11-16-13-8-6-12(15-3)7-9-13;/h4-9H,10-11H2,1-3H3;1H/b5-4+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQXUYCLCZKESE-FXRZFVDSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CCOC1=CC=C(C=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/COC1=CC=C(C=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-dimethyl-2-[(2-phenoxyethyl)thio]-4(1H)-pyrimidinone](/img/structure/B6100898.png)
![N-(2-methoxyethyl)-N-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}-2-propanamine](/img/structure/B6100905.png)
![ethyl 3-benzyl-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6100914.png)
![(2,3-difluorobenzyl)({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B6100917.png)
![5-bromo-2-hydroxybenzaldehyde [3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B6100923.png)
![N-[(4-carboxy-1-methyl-1H-pyrazol-3-yl)carbonyl]tryptophan](/img/structure/B6100927.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[3-(5-methyl-2-furyl)butyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6100938.png)
![dimethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate](/img/structure/B6100947.png)
![N-(2-fluorobenzyl)-3-{1-[3-(3-methoxyphenyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6100950.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-1-cyclopentene-1-carboxamide](/img/structure/B6100978.png)
![3-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6100979.png)
![2-{1-(2-ethoxybenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6100986.png)
![5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-pyridinylmethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6100988.png)